4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide
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Overview
Description
4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C29H26N2O4. It is characterized by the presence of methoxy groups and benzamide functionalities, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-amino-cyclohexylamine to produce the desired compound under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid, while reduction of the benzamide group can produce 4-methoxybenzylamine .
Scientific Research Applications
4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methoxybenzyl)benzamide
- 4-methoxy-N-(4-methoxyphenyl)benzamide
- 4-methoxy-N-(4-methoxyphenoxy)benzamide
Uniqueness
4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide is unique due to its specific structural features, such as the presence of both methoxy and benzamide groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-11-3-15(4-12-19)21(25)23-17-7-9-18(10-8-17)24-22(26)16-5-13-20(28-2)14-6-16/h3-6,11-14,17-18H,7-10H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
DCWSIHPYWPRWEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCC(CC2)NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCC(CC2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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